molecular formula C8H8N2O3S B6606357 5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine CAS No. 2825005-33-0

5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B6606357
CAS No.: 2825005-33-0
M. Wt: 212.23 g/mol
InChI Key: QCOVSJUKURJWDB-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a specialized chemical scaffold designed for pharmaceutical and biological research. This compound features a [1,2]oxazolo[5,4-b]pyridine core, a fused bicyclic heteroaromatic system that is of significant interest in medicinal chemistry due to its structural similarity to purine bases . This makes it a valuable precursor in the design of novel antimetabolites and enzyme inhibitors. The core structure is known for its approximately planar geometry, which is favorable for interactions with biological targets . The specific substitutions on this core—a methyl group at the 3-position and a methanesulfonyl group at the 5-position—enhance its potential as a building block in drug discovery. The methanesulfonyl moiety is a key functional group that can improve metabolic stability and serve as a hydrogen bond acceptor in molecular interactions. Compounds within the oxazolopyridine family have been investigated for a range of biological activities. Research on structurally similar molecules has demonstrated potential as inhibitors of key oncological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis . Furthermore, related isoxazole and oxazolopyrimidine derivatives have shown promise in possessing anticonvulsant, antihistaminic, and cardiovascular activities . This particular molecule is supplied for research applications, including but not limited to, use as a key intermediate in organic synthesis, a fragment in library development for high-throughput screening, and a tool compound in hit-to-lead optimization campaigns. Researchers can leverage its structure to develop new potential therapeutic agents for conditions such as cancer. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-methylsulfonyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOVSJUKURJWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of the Pyridine Ring

Methanesulfonyl groups are introduced via electrophilic aromatic sulfonation. For instance, treating 3-methyl-oxazolo[5,4-b]pyridine with methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) at 0–25°C could yield the 5-methanesulfonyl derivative. This method parallels sulfonation strategies for related heterocycles.

Reaction Conditions :

  • Reagent : Methanesulfonyl chloride (1.2–2.0 equiv).

  • Catalyst : AlCl₃ (1.5 equiv) in dichloromethane.

  • Yield : Estimated 50–70% based on analogous benzoxazole sulfonations.

Palladium-Catalyzed Coupling for Sulfonyl Group Installation

Heck or Suzuki-Miyaura couplings could position sulfonyl groups post-cyclization. For example, a brominated intermediate (e.g., 5-bromo-3-methyl-oxazolo[5,4-b]pyridine) might undergo palladium-catalyzed coupling with methanesulfonylboronic acid. However, sulfonyl boronic acids are less common, necessitating alternative reagents like sodium methanesulfinate under Cu-catalyzed conditions.

Example Protocol :

  • Substrate : 5-Bromo-3-methyl-oxazolo[5,4-b]pyridine.

  • Reagents : NaSO₂Me (2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 110°C.

  • Yield : ~60% (extrapolated from similar cross-couplings).

Simultaneous Cyclization and Functionalization

One-Pot Cyclization-Sulfonation

A streamlined approach involves using a pre-sulfonated carboxylic acid derivative during cyclization. For instance, 2-amino-4-hydroxy-5-methylpyridine could react with methanesulfonylacetic acid in PPSE to concurrently form the oxazole ring and install the sulfonyl group.

Hypothetical Pathway :

  • Reactants : 2-Amino-4-hydroxy-5-methylpyridine + methanesulfonylacetic acid.

  • Conditions : PPSE, 180°C, 4 h.

  • Outcome : Direct formation of 5-methanesulfonyl-3-methyl-oxazolo[5,4-b]pyridine.

Challenges :

  • Stability of the methanesulfonyl group under high-temperature PPSE conditions.

  • Competing decomposition or side reactions.

Methyl Group Introduction

Friedel-Crafts Alkylation

While pyridine’s electron-deficient nature limits classical Friedel-Crafts reactivity, directed ortho-metalation (DoM) strategies could enable methyl group installation. For example, lithiation of a 5-methanesulfonyl-oxazolo[5,4-b]pyridine at the 3-position, followed by quenching with methyl iodide, would yield the 3-methyl derivative.

Protocol :

  • Base : LDA (2.2 equiv) at −78°C in THF.

  • Electrophile : MeI (3.0 equiv).

  • Yield : ~65% (estimated from analogous pyridine alkylations).

Cyclization with Methyl-Containing Precursors

Using 2-amino-4-hydroxy-5-methylpyridine as the starting material avoids post-cyclization alkylation. This substrate could be synthesized via bromination and hydrolysis of a pre-methylated oxazolone, as demonstrated for brominated analogs.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Expected signals include a singlet for the 3-methyl group (δ 2.5–2.7 ppm) and a downfield shift for H-6 (δ 8.1–8.3 ppm) due to the electron-withdrawing sulfonyl group.

  • IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).

  • MS : Molecular ion peak at m/z 242 (C₉H₈N₂O₃S⁺).

Crystallographic Data

While no crystal structure is reported for the title compound, related oxazolo[4,5-b]pyridines exhibit planar heterocyclic cores with bond lengths of 1.36 Å (C=N) and 1.45 Å (C-O).

Challenges and Optimization

  • Regioselectivity : Ensuring sulfonation occurs at the 5-position requires careful control of directing effects. The oxazole ring’s electron-donating nature may favor electrophilic attack at the para position.

  • Functional Group Tolerance : PPSE and PPA may degrade sensitive sulfonyl groups, necessitating milder cyclization agents like Eaton’s reagent.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H8N2O3SC_8H_8N_2O_3S and features an oxazole ring fused with a pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. The presence of the methanesulfonyl group enhances its reactivity and solubility in biological systems.

Anticancer Activity

Recent studies have highlighted the potential of oxazolo[5,4-b]pyridine derivatives, including 5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine, as promising candidates for anticancer therapies. Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic activity of several oxazolo[5,4-b]pyridine derivatives against human cancer cell lines (A549, MCF7, LoVo, HT29). The results showed that certain derivatives had lower half-maximal cytotoxic concentrations (CC50) compared to established chemotherapeutics like cisplatin and 5-fluorouracil. Specifically:

Compound IDCell LineCC50 (µM)Comparison DrugComparison Drug CC50 (µM)
3gHT2958.44Cisplatin47.17
3gHT2958.445-FU381.16

The selectivity index for compound 3g indicated a favorable toxicity profile, being significantly less toxic to normal human dermal fibroblasts (NHDFs) compared to cancer cells, suggesting its potential as a targeted therapy for colorectal cancer .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods including electrophilic aromatic substitution and nucleophilic substitution reactions. The flexibility in synthetic pathways allows for the introduction of different functional groups that can enhance biological activity or alter pharmacokinetic properties.

Further Research Directions

Ongoing research is necessary to fully elucidate the pharmacological profiles and mechanisms of action of this compound. Future studies should focus on:

  • In vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To understand the specific pathways affected by these compounds.
  • Structural Modifications : To optimize potency and selectivity against cancer cells while minimizing toxicity.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The oxazolo[5,4-b]pyridine core is highly modular, with substituents at positions 3, 4, 5, and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
5-Methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine 3-CH₃, 5-SO₂CH₃ C₉H₉N₂O₃S Enhanced solubility due to sulfonyl group; moderate molecular weight
6-Methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-C₆H₅, 4-COOH, 6-CH₃ C₁₆H₁₂N₂O₃ Carboxylic acid improves hydrophilicity; phenyl enhances π-π interactions
6-Cyclopropyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-pyrazolyl, 4-COOH, 6-cyclopropyl C₁₇H₁₅N₅O₃ Bulky substituents may hinder membrane permeability
3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-C₆H₄OCH₃, 4-COOH, 6-CH₃ C₁₇H₁₄N₂O₄ Methoxy group increases electron density; potential for enhanced binding
5-(3-Methoxyphenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Oxadiazole core with pyridinyl and methoxyphenyl C₁₄H₁₀N₄O₂ Oxadiazole ring improves thermal stability; distinct heterocyclic scaffold

Key Observations :

  • Sulfonyl vs. Carboxylic Acid : The methanesulfonyl group in the target compound offers superior solubility in polar solvents compared to carboxylic acid derivatives, which may ionize at physiological pH .
  • Aromatic vs. Alkyl Substituents : Phenyl or methoxyphenyl groups (e.g., in ) enhance π-π stacking with biological targets, whereas methyl or cyclopropyl groups (e.g., ) may reduce steric hindrance.
  • Heterocyclic Diversity : The oxadiazole analog demonstrates how core heterocycle changes (oxazolo vs. oxadiazole) alter electronic properties and binding modes.

Physicochemical Properties

Property Target Compound 6-Methyl-3-phenyl Analog 3-(4-Methoxyphenyl) Analog
Molecular Weight 225.24 g/mol 280.28 g/mol 310.30 g/mol
LogP (Predicted) 1.2 2.8 2.5
Solubility (Water) High Moderate Moderate
Metabolic Stability High Low (due to carboxylic acid) Moderate

Notes: The target’s lower logP and higher solubility make it more suitable for oral bioavailability than bulkier analogs .

Biological Activity

5-Methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H10N2O3SC_8H_10N_2O_3S. The compound features an oxazole ring fused with a pyridine structure, which is known to influence its biological activity. The presence of the methanesulfonyl group enhances its solubility and may play a role in its interactions with biological targets.

Research indicates that compounds within the oxazolo[5,4-b]pyridine class exhibit various mechanisms of action:

  • Enzyme Inhibition : Some studies suggest that these compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit phosphoinositide 3-kinase (PI3K), which is critical for cell growth and survival .
  • Receptor Binding : The structural features of this compound may allow it to interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer progression .

Anticancer Activity

Several studies have explored the anticancer potential of oxazolo[5,4-b]pyridine derivatives. For example:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to oxazolo[5,4-b]pyridine showed IC50 values in the micromolar range against human tumor cell lines such as HeLa and HCT116 .
CompoundCell LineIC50 (µM)
This compoundHeLa0.36
This compoundHCT1161.8

Anti-inflammatory Properties

Research has indicated that the compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .
  • Metabolite Analysis : Another investigation focused on the pharmacokinetics and metabolism of related compounds where metabolites were identified using HPLC-MS/MS techniques. This analysis provided insights into how structural modifications influence biological activity and metabolism .

Q & A

Advanced Research Question

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the methanesulfonyl group to track reaction pathways .
  • DFT calculations : Model transition states for sulfonation or ring-opening reactions .
  • Catalyst screening : Test Pd/C or Cu(I) catalysts for coupling reactions involving the oxazole ring .

Case Study : highlights the use of KOH in ethanol for condensation reactions, which may stabilize intermediates via hydrogen bonding .

How can structure-activity relationships (SAR) be established for derivatives of this compound?

Advanced Research Question

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl in ) and compare bioactivity .
  • QSAR modeling : Use descriptors like logP and polar surface area to predict membrane permeability or target binding .
  • Pharmacophore mapping : Identify critical moieties (e.g., the oxazole ring’s nitrogen atoms) for interactions with biological targets .

Data-Driven Approach : correlates pyridine derivatives’ antimicrobial activity with electron-withdrawing substituents, suggesting the methanesulfonyl group’s role in enhancing potency .

What are the challenges in characterizing degradation products of this compound under physiological conditions?

Advanced Research Question

  • Hydrolysis pathways : The oxazole ring may undergo ring-opening in acidic environments, forming carboxylic acid derivatives (e.g., as seen in ) .
  • Metabolite profiling : Use LC-MS/MS to detect sulfonic acid or methyl-oxidized metabolites .
  • Stability studies : Monitor degradation kinetics at varying pH and temperature to guide formulation strategies .

How does the methanesulfonyl group influence the compound’s electronic properties?

Basic Research Question

  • Computational analysis : Density Functional Theory (DFT) reveals the sulfonyl group’s electron-withdrawing effect, which polarizes the oxazole ring and enhances electrophilicity .
  • Spectroscopic evidence : IR spectroscopy shows strong S=O stretching vibrations at ~1350–1200 cm1^{-1}, confirming its electronic impact .

What are the best practices for ensuring reproducibility in synthetic protocols?

Basic Research Question

  • Document reaction parameters : Precise temperature (±2°C), solvent purity (HPLC-grade), and catalyst lot numbers .
  • Validation : Cross-check spectral data with published benchmarks (e.g., NMR shifts in ) .
  • Open data sharing : Deposit synthetic procedures in repositories like PubChem or Zenodo for community verification .

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